molecular formula C13H20N2O4S B2634335 tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate CAS No. 2172050-68-7

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate

Cat. No.: B2634335
CAS No.: 2172050-68-7
M. Wt: 300.37
InChI Key: HMHOYSOLGLDIHK-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate: is a complex organic compound featuring a thiazole ring substituted with a hydroxy-tetrahydrofuran moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.

    Introduction of the Tetrahydrofuran Moiety: The hydroxy-tetrahydrofuran group can be introduced through a nucleophilic addition reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the tetrahydrofuran moiety can undergo oxidation to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophiles like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thiazole derivatives. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-(hydroxy(pyridin-3-yl)methyl)thiazol-2-yl)carbamate: Similar structure but with a pyridine ring instead of tetrahydrofuran.

    tert-Butyl (5-(hydroxy(furan-3-yl)methyl)thiazol-2-yl)carbamate: Similar structure but with a furan ring instead of tetrahydrofuran.

Uniqueness

The presence of the hydroxy-tetrahydrofuran moiety in tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate provides unique chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHOYSOLGLDIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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